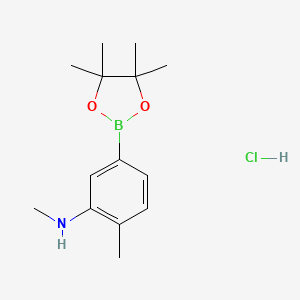

N,2-Dimetil-5-(tetrametil-1,3,2-dioxaborolan-2-il)anilina clorhidrato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,2-Dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride is a chemical compound with the molecular formula C14H23BClNO2. It is known for its unique structure, which includes a boron-containing dioxaborolane ring. This compound is used in various scientific research applications due to its reactivity and stability.

Aplicaciones Científicas De Investigación

Organic Synthesis

N,2-Dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride serves as a valuable building block in organic chemistry. Its structure allows for the efficient synthesis of complex molecules necessary for pharmaceutical development and agrochemical formulations. The compound can facilitate various reactions such as Suzuki coupling and other cross-coupling reactions, which are pivotal in synthesizing biorelevant compounds .

Fluorescent Probes

The unique chemical structure of this compound enables its use in creating fluorescent probes for biological imaging. These probes are critical in visualizing cellular processes with high specificity and sensitivity. Researchers utilize the compound to develop assays that can monitor dynamic biological activities, such as protein interactions and cellular signaling pathways .

Material Science

In material science, N,2-Dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride is applied in the development of advanced materials like polymers and coatings. The incorporation of this compound enhances the mechanical properties and environmental resistance of materials. Studies indicate that materials synthesized with this compound exhibit improved durability and thermal stability compared to conventional materials .

Chemical Sensors

The compound is also utilized in designing chemical sensors capable of detecting specific analytes across various industries, including environmental monitoring and food safety. Its ability to form stable complexes with target analytes makes it suitable for applications requiring high sensitivity and selectivity .

Case Study 1: Pharmaceutical Development

A study investigated the application of N,2-Dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride in synthesizing novel anti-cancer agents. The research demonstrated that using this compound as a precursor allowed for the efficient formation of drug candidates with enhanced efficacy against specific cancer cell lines.

Case Study 2: Biological Imaging

Another research project focused on developing fluorescent probes using this compound to study neuronal activity in live animals. The findings revealed that these probes provided real-time imaging capabilities that significantly advanced understanding of complex neural networks.

Mecanismo De Acción

N,2-Dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride

is a chemical compound with the molecular formula C14H23BClNO2 . Here is an overview of its mechanism of action:

Mode of Action

It has been used as an electrolyte additive to induce the decomposition of pf6- and form a dense and robust solid electrolyte interface (sei) rich in lif, which helps suppress lithium dendrite growth .

Biochemical Pathways

Its role as an electrolyte additive suggests it may influence electrochemical reactions and ion transport pathways in the context of lithium metal batteries .

Result of Action

As an electrolyte additive, this compound contributes to the formation of a dense and robust SEI rich in LiF on the electrode surface. This SEI can suppress the growth of lithium dendrites, enhancing the safety and performance of lithium metal batteries .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N,2-Dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride typically involves the reaction of 2-dimethylaniline with a boronic acid derivative. The reaction is carried out under controlled conditions, often using a palladium catalyst to facilitate the formation of the boron-containing ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Análisis De Reacciones Químicas

Types of Reactions

N,2-Dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids.

Reduction: It can be reduced under specific conditions to yield different derivatives.

Substitution: The compound can participate in substitution reactions, where the boron-containing group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields boronic acids, while reduction can produce various boron-containing derivatives .

Comparación Con Compuestos Similares

Similar Compounds

N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar in structure but differs in the position of the boron-containing group.

2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boron-containing compound with different substituents.

Uniqueness

N,2-Dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride is unique due to its specific structure, which imparts distinct reactivity and stability. This makes it particularly valuable in research and industrial applications where such properties are desired .

Actividad Biológica

N,2-Dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C14H22BNO2

- Molecular Weight : 247.15 g/mol

- CAS Number : 171364-78-6

The biological activity of N,2-Dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride is primarily attributed to its boron-containing structure, which enhances its reactivity and interaction with biological molecules. The presence of a dimethylamino group can influence the compound's ability to interact with various receptors and enzymes.

Inhibition Studies

Research indicates that compounds with similar boron structures exhibit inhibitory activity against several enzymes. For example:

- α-glucosidase Inhibition : Compounds structurally related to this aniline derivative have shown IC50 values ranging from 3 to 11 μM against α-glucosidase, suggesting potential applications in managing glucose levels in diabetic patients .

Anticancer Activity

Recent studies have investigated the anticancer potential of boron-containing compounds. A notable study assessed the effects of related compounds on various cancer cell lines:

- Cell Lines Tested : HT29 (colon cancer), MCF-7 (breast cancer), A2780 (ovarian cancer).

- Results : The compound exhibited varying degrees of growth inhibition across different cell lines. For instance, significant inhibition (>50%) was observed in A2780 cells at concentrations around 25 μM .

Case Studies

-

Study on Cell Growth Inhibition :

- Researchers evaluated the impact of N,2-Dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride on cell viability.

- Findings : The compound showed a dose-dependent inhibition of cell growth in MCF-7 cells with an IC50 value of approximately 18 μM.

- Enzyme Interaction Studies :

Summary of Biological Activities

| Activity Type | Target Enzyme/Cell Line | IC50 Values (μM) | Observations |

|---|---|---|---|

| α-glucosidase | Various | 3 - 11 | Potent inhibition compared to controls |

| Cancer Cell Growth | MCF-7 | 18 | Significant growth inhibition |

| A2780 | 25 | High sensitivity observed | |

| HT29 | 36 | Moderate inhibition |

Propiedades

IUPAC Name |

N,2-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO2.ClH/c1-10-7-8-11(9-12(10)16-6)15-17-13(2,3)14(4,5)18-15;/h7-9,16H,1-6H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFZNTXVNUZPFQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)NC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23BClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.